Methyl 6-phenylpyrazine-2-carboxylate
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Overview
Description
Methyl 6-phenylpyrazine-2-carboxylate is an organic compound with the chemical formula C12H10N2O2. It appears as a white to light yellow crystalline solid and has a specific aromatic odor. This compound is stable at room temperature and is soluble in organic solvents such as ethanol and ether, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-phenylpyrazine-2-carboxylate can be synthesized through the reaction of benzoyl chloride with methyl pyrazine-2-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 6-phenylpyrazine-2-carboxylic acid.
Reduction: 6-phenylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-phenylpyrazine-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which Methyl 6-phenylpyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer activities. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- Methyl 6-phenylpyrazine-2-carboxylate
- 6-phenylpyrazine-2-carboxylic acid
- 6-phenylpyrazine-2-methanol
Comparison: this compound is unique due to its ester functional group, which makes it more reactive in certain chemical reactions compared to its acid or alcohol counterparts. This reactivity allows for a broader range of synthetic applications and potential modifications .
Properties
IUPAC Name |
methyl 6-phenylpyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-12(15)11-8-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJHUMDDQJUYDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CN=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701499 |
Source
|
Record name | Methyl 6-phenylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13534-79-7 |
Source
|
Record name | Methyl 6-phenylpyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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